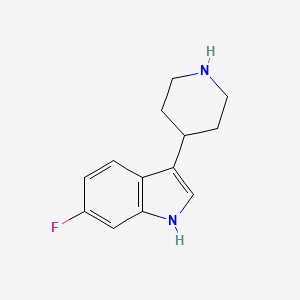

6-fluoro-3-(piperidin-4-yl)-1H-indole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEIHOLJEZRVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455072 | |

| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76315-55-4 | |

| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of 6-fluoro-3-(piperidin-4-yl)-1H-indole

This guide provides an in-depth technical overview of the methodologies and analytical reasoning employed in the definitive structure elucidation of 6-fluoro-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond rote procedural descriptions to offer a rationale-driven narrative, underscoring the "why" behind the "how" in modern structural chemistry.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom at the 6-position and a piperidinyl moiety at the 3-position can significantly modulate the compound's physicochemical properties, such as metabolic stability and receptor binding affinity.[3][4] The definitive confirmation of the molecular structure of this compound is paramount for its advancement in any drug development pipeline.

The structure elucidation process is a multi-pronged analytical approach, designed to be a self-validating system. We will leverage a synergistic combination of Mass Spectrometry (MS) to determine the molecular mass and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to piece together the atomic connectivity and stereochemistry.

Foundational Analysis: Molecular Formula and Unsaturation

Prior to intricate spectroscopic analysis, the elemental composition is determined. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Expected HRMS Data:

-

Molecular Formula: C₁₃H₁₅FN₂

-

Calculated Monoisotopic Mass: 218.1219 g/mol

-

Observed [M+H]⁺: 219.1292 m/z

The molecular formula allows for the calculation of the Degree of Unsaturation (DoU), which provides initial clues about the presence of rings and/or multiple bonds.

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 13 + 1 - (15/2) - (1/2) + (2/2) = 8

A DoU of 8 is consistent with the proposed structure, which contains a benzene ring (DoU=4), a pyrrole ring (DoU=1), and a piperidine ring (DoU=1), summing to a bicyclic indole system (DoU=5) and a separate piperidine ring (DoU=1), for a total of 6. The discrepancy arises from the fused nature of the indole ring system. The indole ring itself has a DoU of 5 (4 for the double bonds and 1 for the ring). The piperidine ring has a DoU of 1. The total DoU is therefore 6. The remaining 2 degrees of unsaturation are accounted for by the double bonds within the indole ring system.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural motifs. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.[5]

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

MS2 Scan (Fragmentation): Select the [M+H]⁺ ion (m/z 219.1) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Expected Fragmentation Pattern

The piperidinyl-indole linkage is a likely site for fragmentation. Key expected fragments would include the loss of the piperidine ring or fragmentation within the piperidine ring itself.

| m/z (Observed) | Proposed Fragment | Significance |

| 219.1 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 134.1 | [Indole-CH₂]⁺ | Cleavage of the bond between the piperidine ring and the indole C3 position. |

| 86.1 | [Piperidine+H]⁺ | Protonated piperidine ring, confirming this key structural component. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] We will utilize ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments like COSY and HSQC.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons and their connectivity.

Expected Chemical Shifts (in DMSO-d₆, 400 MHz):

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-1 (Indole NH) | ~11.0 | br s | - | 1H | Typical chemical shift for an indole N-H proton, deshielded due to the aromatic ring current and potential for hydrogen bonding.[6] |

| H-2 (Indole) | ~7.2 | d | ~2.5 | 1H | Characteristic shift for the C2 proton of a 3-substituted indole. |

| H-4 (Indole) | ~7.5 | dd | 8.5, 4.5 | 1H | Downfield shift due to proximity to the electron-withdrawing fluorine atom. |

| H-5 (Indole) | ~6.9 | ddd | 8.5, 8.5, 2.0 | 1H | Upfield shift relative to H-4 and H-7 due to the electron-donating effect of the nitrogen. |

| H-7 (Indole) | ~7.3 | dd | 8.5, 2.0 | 1H | Downfield shift due to proximity to the fused benzene ring. |

| H-4' (Piperidine CH) | ~3.0 | m | - | 1H | Methine proton on the piperidine ring, coupled to adjacent CH₂ groups. |

| H-2', H-6' (Piperidine CH₂ - axial) | ~2.8 | m | - | 2H | Axial protons on the piperidine ring, typically shifted downfield compared to equatorial protons.[7] |

| H-2', H-6' (Piperidine CH₂ - equatorial) | ~3.2 | m | - | 2H | Equatorial protons on the piperidine ring.[7] |

| H-3', H-5' (Piperidine CH₂ - axial) | ~1.8 | m | - | 2H | Axial protons on the piperidine ring. |

| H-3', H-5' (Piperidine CH₂ - equatorial) | ~2.0 | m | - | 2H | Equatorial protons on the piperidine ring. |

| Piperidine NH | ~3.5 | br s | - | 1H | The chemical shift of the piperidine NH can vary depending on solvent and concentration. |

¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule.

Expected Chemical Shifts (in DMSO-d₆, 100 MHz):

| Carbon(s) | Chemical Shift (δ, ppm) | Rationale |

| C-2 (Indole) | ~125 | Typical shift for the C2 carbon in a 3-substituted indole. |

| C-3 (Indole) | ~115 | Shielded carbon due to the attachment of the piperidine ring. |

| C-3a (Indole) | ~128 | Bridgehead carbon. |

| C-4 (Indole) | ~118 | Carbon in the benzene ring of the indole. |

| C-5 (Indole) | ~110 | Carbon in the benzene ring of the indole. |

| C-6 (Indole) | ~160 (d, ¹JCF ≈ 240 Hz) | Carbon directly attached to fluorine, showing a large one-bond coupling constant. |

| C-7 (Indole) | ~120 | Carbon in the benzene ring of the indole. |

| C-7a (Indole) | ~135 | Bridgehead carbon. |

| C-4' (Piperidine CH) | ~35 | Methine carbon of the piperidine ring. |

| C-2', C-6' (Piperidine CH₂) | ~45 | Methylene carbons adjacent to the nitrogen in the piperidine ring. |

| C-3', C-5' (Piperidine CH₂) | ~30 | Methylene carbons in the piperidine ring. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will confirm the presence and electronic environment of the fluorine atom.

Expected Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃), consistent with a fluorine atom attached to an aromatic ring. The signal will likely be a multiplet due to coupling with neighboring aromatic protons.

2D NMR Experiments: Connecting the Dots

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between adjacent protons on the indole and piperidine rings, confirming their respective spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be instrumental in definitively assigning the ¹H and ¹³C signals to their respective atoms in the structure.

The Workflow of Structure Elucidation: A Visual Representation

The following diagram illustrates the logical flow of the analytical process, from initial hypothesis to final structure confirmation.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique analytical approach. By integrating data from high-resolution mass spectrometry with a suite of one- and two-dimensional NMR experiments, an unambiguous and self-validated structural assignment is made. This rigorous characterization is a critical prerequisite for the further investigation of this compound in a drug discovery and development context.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. D [sites.pitt.edu]

- 3. benchchem.com [benchchem.com]

- 4. 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole () for sale [vulcanchem.com]

- 5. rroij.com [rroij.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 6-fluoro-3-(piperidin-4-yl)-1H-indole (CAS Number: 180411-84-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-3-(piperidin-4-yl)-1H-indole is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its core structure, featuring a fluorinated indole nucleus linked to a piperidine moiety, represents a key pharmacophore found in a variety of biologically active molecules. The strategic placement of the fluorine atom at the 6-position of the indole ring can substantially influence the compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance in the development of novel therapeutics for central nervous system (CNS) disorders.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The hydrochloride salt is a common form for this compound.[2]

| Property | Value | Source |

| CAS Number | 180411-84-1 | [2] |

| Molecular Formula | C₁₃H₁₅FN₂ | Inferred |

| Molecular Weight | 218.27 g/mol | Inferred |

| Appearance | White to Off-White Solid | [3] |

| Storage | 2-8°C Refrigerator under inert atmosphere | [3] |

Synthesis of this compound

The construction of the this compound scaffold is most effectively achieved through the Fischer indole synthesis, a classic and versatile method for creating indole rings from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[4][5] In this specific synthesis, 4-fluorophenylhydrazine serves as the arylhydrazine component, and a protected form of 4-piperidone is the required ketone precursor. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions under the acidic conditions of the Fischer synthesis and to allow for controlled deprotection in the final step.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Hydrazone Formation

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add N-Boc-4-piperidone (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can often be observed as a precipitate.

-

The hydrazone can be isolated by filtration and washed with a cold solvent, or the reaction mixture can be carried forward to the next step without isolation.

Step 2: Indolization (Cyclization)

-

To the hydrazone from Step 1, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation.[1]

-

Heat the reaction mixture to a temperature between 80-150°C. The optimal temperature will depend on the specific acid catalyst and solvent used.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

-

Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate, until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-6-fluoro-3-(piperidin-4-yl)-1H-indole.

Step 3: Deprotection of the Piperidine Nitrogen

-

Dissolve the crude product from Step 2 in a suitable solvent, such as dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of novel therapeutic agents, particularly for CNS disorders. The indole nucleus and the piperidine ring are privileged structures in neuropharmacology, appearing in numerous compounds that interact with various receptors and transporters in the brain.

A Key Intermediate for Complex Molecules

This compound serves as a crucial starting material for the synthesis of more elaborate molecules. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, derivatives of the related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antiproliferative and antimicrobial activities.[6][7]

Potential as a Serotonin Receptor Ligand

The structural similarity of this compound to known serotonin (5-hydroxytryptamine, 5-HT) receptor ligands suggests its potential to modulate serotonergic neurotransmission. The indole moiety is a core component of serotonin itself, and the piperidine ring is present in many CNS-active drugs. Fluorination of the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor affinity.[8] Specifically, the 3-(4-piperidyl)-1H-indole group is known for its interaction with the serotonin transporter (SERT).[9]

Derivatives of this scaffold are being investigated for their potential in treating conditions such as schizophrenia and depression.[10][11][12][13] Second-generation antipsychotics often exhibit antagonist activity at both dopamine D₂ and serotonin 5-HT₂A receptors.[10] Furthermore, compounds that modulate 5-HT₁A receptors are of interest for the treatment of depression and anxiety.[9]

The potential mechanism of action for compounds derived from this scaffold could involve the modulation of signaling pathways downstream of serotonin receptors. For example, antagonism of the 5-HT₂A receptor, which is coupled to Gq/11 proteins, could lead to a decrease in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), thereby reducing neuronal excitability.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound and its derivatives is intrinsically linked to its structural features:

-

6-Fluoro Substitution: The fluorine atom at the 6-position of the indole ring is a key modification. Fluorine's high electronegativity can alter the electronic properties of the indole ring, potentially influencing its interaction with receptor binding pockets. Furthermore, the carbon-fluorine bond is very stable, which can block metabolic oxidation at that position, thereby increasing the compound's half-life and bioavailability.[1]

-

3-(Piperidin-4-yl) Moiety: The substitution at the 3-position of the indole ring is crucial for its pharmacological profile. The piperidine ring provides a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in receptor binding sites. The 4-substitution pattern on the piperidine ring provides a specific orientation for further functionalization, which can be exploited to enhance potency and selectivity for different biological targets.[9]

Conclusion

This compound is a versatile and valuable scaffold in modern drug discovery. Its synthesis via the well-established Fischer indole reaction makes it readily accessible for further chemical exploration. The combination of a fluorinated indole core and a piperidine moiety provides a promising starting point for the development of novel therapeutics, particularly for CNS disorders where modulation of the serotonergic system is a key therapeutic strategy. Further investigation into the specific biological targets and mechanism of action of this compound and its derivatives will undoubtedly open new avenues for the treatment of a range of debilitating diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Marine indole alkaloids: potential new drug leads for the control of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pirlindole in the treatment of depression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pirlindole in the treatment of depression: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

6-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride properties

An In-depth Technical Guide to 6-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride is a heterocyclic organic compound featuring a fluorinated indole scaffold linked to a piperidine ring. While specific research on this particular hydrochloride salt is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The indole ring is a privileged scaffold found in numerous biologically active compounds, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. The piperidine moiety is also a common feature in centrally active pharmaceuticals.

This guide provides a comprehensive overview of the known properties of this compound and its hydrochloride salt. Due to the limited availability of data for this specific compound, this document will also draw upon information from structurally related analogs to provide insights into its potential synthesis, biological activity, and therapeutic applications. This comparative approach will offer a broader understanding of the compound's potential within the landscape of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound hydrochloride are summarized below. It is important to note that some of these properties may be predicted or based on data from the free base or closely related analogs due to the scarcity of specific experimental data for the hydrochloride salt.

| Property | Value/Description | Source |

| IUPAC Name | This compound;hydrochloride | |

| CAS Number | 180411-84-1 | |

| Chemical Formula | C₁₃H₁₆ClFN₂ | |

| Molecular Weight | 254.73 g/mol | |

| Appearance | Likely a solid powder | Inferred |

| Solubility | Expected to be more soluble in water than the free base | Inferred |

| Melting Point | Not explicitly reported; a related compound, 6-chloro-3-(piperidin-4-yl)-1H-indole hydrochloride, has a melting point of 290-294°C (dec)[1] | [1] |

Synthesis and Characterization

A potential synthetic workflow is outlined below:

References

Foreword: The Strategic Advantage of Fluorination in Indole Scaffolds

An In-Depth Technical Guide to the Biological Activity of 6-Fluoroindole Derivatives

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets. The strategic introduction of a fluorine atom, particularly at the 6-position, dramatically enhances the therapeutic potential of the indole nucleus. This single atomic substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.[3][4][5]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by 6-fluoroindole derivatives. We will delve into their anticancer, antimicrobial, and neuroactive properties, elucidating the underlying mechanisms of action, presenting key performance data, and providing detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 6-Fluoroindole Core: Synthesis and Foundation

The journey to biologically active derivatives begins with the synthesis of the core 6-fluoroindole structure. The two most prominent and scalable methods for this are the Leimgruber-Batcho and Fischer indole syntheses.[3][6] The choice between them often depends on the scale, cost, and availability of starting materials.[3] The Leimgruber-Batcho synthesis, favored for its mild conditions and high yields, is particularly well-suited for industrial production.[3][6]

Caption: High-level workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.

From this foundational molecule, a vast chemical space of derivatives can be explored through functionalization at various positions on the indole ring, leading to the wide spectrum of biological activities discussed below.[5][7]

Anticancer Activity: Targeting Malignant Proliferation

6-Fluoroindole derivatives have emerged as a promising class of anticancer agents, targeting key pathways involved in tumor growth and survival.[3][4][8] Their mechanisms of action are multifaceted, primarily involving the inhibition of critical enzymes that drive oncogenesis.

Mechanism of Action: Kinase and Tubulin Inhibition

Kinase Inhibition: The dysregulation of protein kinase signaling is a hallmark of many cancers.[4] 6-Fluoroindole derivatives have been engineered to act as potent inhibitors of several oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] By competing with ATP at the enzyme's active site, these compounds block downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

- 8. chemimpex.com [chemimpex.com]

The Pharmacology of Piperidinyl-Indole Compounds: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the pharmacology of piperidinyl-indole compounds, a versatile scaffold with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a comprehensive resource for advancing the discovery and development of novel therapeutics based on this privileged chemical structure.

Introduction: The Piperidinyl-Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic drugs.[1] Its fusion with a piperidine ring creates the piperidinyl-indole scaffold, a structure that has proven to be a highly successful pharmacophore in the design of ligands for a diverse range of biological targets. This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for precise interactions with receptor binding pockets. The inherent drug-like properties of this scaffold, such as favorable metabolic stability and cell permeability, further contribute to its prominence in modern drug discovery.[2]

This guide will focus on two primary areas where piperidinyl-indole compounds have demonstrated significant pharmacological activity: as modulators of opioid receptors and as inhibitors of complement factor B.

Mechanisms of Action: Targeting Pain, Inflammation, and Beyond

Piperidinyl-indole derivatives have been shown to exert their therapeutic effects through distinct molecular mechanisms, primarily by interacting with G-protein coupled receptors (GPCRs) and key enzymes in inflammatory pathways.

Opioid Receptor Modulation: A New Frontier in Analgesia

A significant class of piperidinyl-indole compounds acts as potent and selective modulators of opioid receptors, particularly the Nociceptin Opioid Receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[3][4] The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological processes, including pain, anxiety, and reward.[4]

Upon activation by an agonist, the NOP receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of downstream effectors, such as ion channels, leading to neuronal hyperpolarization and a reduction in neurotransmitter release. Furthermore, agonist binding can trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[6][7]

Complement Factor B Inhibition: A Novel Approach for Inflammatory Diseases

Another promising therapeutic application of piperidinyl-indole compounds lies in their ability to inhibit complement factor B, a key serine protease in the alternative pathway of the complement system. The complement system is a critical component of the innate immune response, but its dysregulation can contribute to the pathogenesis of various inflammatory and autoimmune diseases, including age-related macular degeneration (AMD).[8][9]

Piperidinyl-indole inhibitors of factor B act by binding to the active site of the enzyme, preventing its interaction with other complement components and thereby blocking the amplification loop of the alternative pathway. This targeted inhibition helps to control the inflammatory cascade and mitigate tissue damage associated with excessive complement activation.

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The pharmacological profile of piperidinyl-indole compounds is exquisitely sensitive to structural modifications. Understanding the SAR is therefore critical for the rational design of potent and selective ligands.

Opioid Receptor Modulators

For NOP receptor ligands, key SAR insights have been derived from systematic modifications of both the indole and piperidine moieties.[3][10]

-

Substitution on the Indole Ring: The position of substitution on the indole ring significantly influences both binding affinity and functional activity. For instance, 2-substituted N-piperidinyl indoles have been shown to be potent NOP full agonists, whereas the corresponding 3-substituted analogs are often partial agonists.[3]

-

Piperidine N-Substituents: Modifications at the nitrogen atom of the piperidine ring are crucial for modulating affinity, selectivity, and agonist/antagonist properties.

| Compound ID | Indole Substitution | Piperidine N-Substituent | NOP Ki (nM) | MOP Ki (nM) | Functional Activity (NOP) | Reference |

| 1 | 2-CH₂OH | H | 0.34 | 6.1 | Full Agonist | [3] |

| 2 | 3-CH₂OH | H | 44 | >1000 | Partial Agonist | [3] |

| 3 | 2-CH₂NH₂ | H | 0.23 | 1.4 | Full Agonist | [3] |

| 4 | 3-CH₂NH₂ | H | 3 | 45 | Partial Agonist | [3] |

Table 1: Representative SAR data for piperidinyl-indole based NOP receptor ligands.

Complement Factor B Inhibitors

The SAR for piperidinyl-indole based complement factor B inhibitors is also well-defined, with specific structural features contributing to high-affinity binding and potent inhibition. Molecular docking studies have revealed that these compounds typically occupy the S1 and S3 pockets of the factor B active site.

Therapeutic Applications and Clinical Landscape

The diverse pharmacological activities of piperidinyl-indole compounds translate into a wide range of potential therapeutic applications.

-

Pain Management: NOP receptor agonists are being investigated as novel analgesics with a potentially improved side-effect profile compared to traditional opioids.[11][12][13]

-

Neurodegenerative and Psychiatric Disorders: The modulation of the NOP system has shown promise in preclinical models of anxiety, depression, and Parkinson's disease.[4]

-

Inflammatory Diseases: Complement factor B inhibitors are in clinical development for the treatment of age-related macular degeneration and other complement-mediated diseases.[8][9][14][15][16]

-

Oncology: Some indole derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways involved in cell proliferation.[2]

As of late 2024, several NOP receptor modulators are in early-stage clinical trials. For example, Grünenthal has initiated a Phase I clinical trial for a NOP receptor agonist for the treatment of chronic pain.[11][12][13] In the complement space, while many inhibitors targeting various components of the pathway have been investigated for geographic atrophy in AMD, the results have been mixed.[9][14][15] However, the development of potent and selective factor B inhibitors, including those with a piperidinyl-indole scaffold, remains an active area of research.

Essential Experimental Protocols

The characterization of piperidinyl-indole compounds requires a suite of robust in vitro and in vivo assays. The following protocols provide a foundation for assessing the pharmacological properties of these molecules.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing the human opioid receptor of interest (e.g., NOP, MOR).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (10-20 µg protein/well)

-

Radioligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOR) at a concentration near its Kd.

-

Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate at room temperature for 60-90 minutes.

-

Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To measure the ability of a ligand to induce the recruitment of β-arrestin to the activated GPCR.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced receptor activation and subsequent β-arrestin recruitment bring the two fragments into close proximity, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[6][7]

Protocol (using DiscoverX PathHunter® technology):

-

Cell Culture: Plate PathHunter® cells co-expressing the tagged GPCR and β-arrestin in a 96-well assay plate and incubate overnight.

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Incubation: Incubate at 37°C for 90 minutes.

-

Detection: Add the detection reagent containing the substrate and incubate at room temperature for 60 minutes.

-

Signal Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal as a function of compound concentration to determine the EC₅₀ value.

Objective: To quantify the inhibition of adenylyl cyclase activity following the activation of a Gi/o-coupled receptor.[5][17][18][19][20]

Principle: This assay measures the decrease in intracellular cAMP levels in response to agonist stimulation.

Protocol (using HTRF):

-

Cell Culture: Plate cells stably expressing the Gi/o-coupled receptor of interest in a 384-well plate.

-

Forskolin Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.

-

Compound Addition: Simultaneously add varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Signal Measurement: After a 60-minute incubation, read the time-resolved fluorescence signal.

-

Data Analysis: Calculate the ratio of the two emission wavelengths and plot the data to determine the IC₅₀ value of the test compound.

In Vivo Models

Objective: To assess the central analgesic activity of a test compound.[21][22][23][24]

Principle: This test measures the latency of a nociceptive response to a thermal stimulus. An increase in the response latency indicates an analgesic effect.

Protocol:

-

Animal Acclimatization: Acclimatize mice or rats to the testing environment.

-

Baseline Measurement: Determine the baseline response latency for each animal by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline and vehicle control values to determine the analgesic effect.

Objective: To evaluate the peripheral analgesic activity of a test compound.[21][25]

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching). A reduction in the number of writhes indicates an analgesic effect.

Protocol:

-

Animal Acclimatization: Acclimatize mice to the testing cages.

-

Compound Administration: Administer the test compound or vehicle.

-

Induction of Writhing: After a predetermined time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis: Compare the number of writhes in the treated groups to the vehicle control group and calculate the percentage of inhibition.

Objective: To assess the acute anti-inflammatory activity of a test compound.[1][2][26][27][28]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by paw edema. A reduction in paw volume or thickness indicates an anti-inflammatory effect.

Protocol:

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat or mouse using a plethysmometer or calipers.

-

Compound Administration: Administer the test compound or vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Post-treatment Measurement: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated groups to the vehicle control group.

Synthesis of a Core Scaffold: 4-(1H-indol-3-yl)piperidine

A common synthetic route to the core 4-(1H-indol-3-yl)piperidine scaffold involves the following key steps:

-

Synthesis of tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This intermediate can be prepared through various methods, including the reaction of indole with a suitable piperidone derivative.

-

Hydrogenation: The dihydropyridine intermediate is then reduced to the corresponding piperidine. A typical procedure involves hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent mixture such as tetrahydrofuran (THF) and methanol (MeOH) under a hydrogen atmosphere.[29]

-

Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), it can be deprotected under acidic conditions to yield the final 4-(1H-indol-3-yl)piperidine.

Conclusion and Future Directions

The piperidinyl-indole scaffold continues to be a rich source of novel therapeutic agents. The ongoing research into their pharmacology, particularly as modulators of the NOP receptor and inhibitors of complement factor B, holds significant promise for addressing unmet medical needs in pain, neuroinflammation, and degenerative diseases. The future of drug development with this scaffold will likely involve the application of structure-based drug design to create even more potent and selective ligands, as well as the exploration of biased agonism at GPCRs to fine-tune signaling pathways and improve therapeutic outcomes. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the clinical translation of these promising compounds.

References

- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complement Inhibitors in Age-Related Macular Degeneration: A Potential Therapeutic Option - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Completed and Ongoing Complement Inhibitor Trials for Geographic Atrophy Secondary to Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First participants enrolled in first-in-human Phase I clinical trial with nociceptin (NOP) receptor agonist | Grünenthal Group [sttinfo.fi]

- 12. First participants enrolled in first-in-human Phase I clinical trial with nociceptin (NOP) receptor agonist [prnewswire.com]

- 13. grunenthal.com [grunenthal.com]

- 14. A Review of Completed and Ongoing Complement Inhibitor Trials for Geographic Atrophy Secondary to Age-Related Macular Degeneration [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Complement inhibitors for age-related macular degeneration | Cochrane [cochrane.org]

- 17. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. resources.revvity.com [resources.revvity.com]

- 21. In-Vivo Models for Management of Pain [scirp.org]

- 22. researchgate.net [researchgate.net]

- 23. meliordiscovery.com [meliordiscovery.com]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. inotiv.com [inotiv.com]

- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 4-(1H-Indol-3-yl)piperidine-1-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of this privileged heterocyclic motif.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the discovery and synthesis of novel fluorinated indoles, designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to offer a deeper understanding of the underlying principles and experimental rationale. We will explore the multifaceted role of fluorine in drug design, delve into a diverse array of synthetic strategies—from classical methods to cutting-edge catalytic and electrochemical approaches—and provide detailed, field-proven experimental workflows. This guide is structured to empower researchers with the knowledge to not only replicate existing methods but also to innovate and design novel fluorinated indole-based therapeutics.

The Strategic Imperative of Fluorine in Indole-Based Drug Discovery

The indole nucleus is a cornerstone of numerous natural products and medicinally important compounds.[7] The introduction of fluorine atoms or fluorine-containing groups can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[1][2][3][4][5][6][8]

Modulating Physicochemical Properties for Enhanced Drug-Likeness

Fluorine's high electronegativity and relatively small van der Waals radius allow it to serve as a bioisostere for hydrogen while inducing significant changes in the electronic environment.[6] This strategic substitution can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug.[6]

-

Increase Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2][3][9]

-

Modulate pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's absorption and distribution.[2][3][10][11] For instance, the fluorination of certain 3-(3-(piperidin-1-yl)propyl)indoles was shown to reduce their basicity, leading to improved oral absorption.[10][11]

Impact on Biological Activity

The unique properties of fluorine can also directly influence a molecule's interaction with its biological target. This can manifest as:

-

Altered Binding Affinity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.

-

Conformational Control: Fluorine substitution can influence the conformational preferences of the indole ring and its substituents, potentially locking the molecule into a more bioactive conformation.[12]

The successful application of these principles is evident in numerous FDA-approved drugs. For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a fluorinated indole core.[13]

Synthetic Strategies for Accessing Fluorinated Indoles: A Mechanistic Perspective

The synthesis of fluorinated indoles presents unique challenges, primarily due to the high reactivity of many fluorinating agents and the potential for competing side reactions. The choice of synthetic strategy depends heavily on the desired position of fluorination and the nature of the fluorine-containing substituent.

Classical Approaches: Building from Fluorinated Precursors

A traditional and often reliable approach involves the construction of the indole ring from pre-fluorinated starting materials.

The Fischer indole synthesis is a cornerstone of indole chemistry. When applied to the synthesis of fluorinated indoles, it typically involves the reaction of a fluorinated phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

Causality Behind Experimental Choices:

-

Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂, BF₃) is critical and often needs to be empirically optimized.[14] The acidity of the medium can influence the rate of the key[10][10]-sigmatropic rearrangement and subsequent cyclization.[14]

-

Reaction Conditions: Anhydrous conditions are crucial, as water can interfere with the acid catalyst and hydrolyze key intermediates.[14] Elevated temperatures are often required, but excessive heat can lead to decomposition.[14]

-

Starting Material Purity: The purity of the fluorinated phenylhydrazine and the carbonyl compound is paramount to avoid side reactions that can significantly lower the yield.[14]

Experimental Protocol: Synthesis of 4-Fluoroindole via Fischer Indole Synthesis [14]

-

Reaction Setup: To a solution of (4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., toluene, ethanol) is added the desired ketone or aldehyde (1.1 eq).

-

Catalyst Addition: The acid catalyst (e.g., polyphosphoric acid, 10 eq) is added portion-wise at room temperature.

-

Heating: The reaction mixture is heated to the optimal temperature (typically 80-120 °C) and monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by pouring it into ice water.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low Yield | Impure starting materials, suboptimal acid catalyst, incorrect reaction temperature/time.[14] | Ensure high purity of reagents, screen different acid catalysts and concentrations, monitor reaction by TLC to determine optimal time.[14] |

| Formation of Isomers | Use of an unsymmetrical ketone.[14] | Modify reaction conditions to improve regioselectivity, purify the desired isomer by column chromatography.[14] |

Modern Methodologies: Direct Fluorination of the Indole Core

Recent advances have focused on the direct introduction of fluorine onto a pre-formed indole ring, offering greater synthetic efficiency.

Electrophilic fluorination is a powerful method for the direct C-H fluorination of electron-rich aromatic systems like indoles. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed.[15][16][17]

Mechanism and Regioselectivity:

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. Therefore, direct electrophilic fluorination typically occurs at this position.

Diagram of Electrophilic Fluorination at C3:

Caption: Electrophilic fluorination of indole at the C3 position.

Experimental Protocol: Synthesis of 3,3-Difluoroindolin-2-ols using Selectfluor® [18]

This protocol describes an efficient difluorohydroxylation of substituted indoles.

-

Reaction Setup: A solution of the substituted indole (1.0 eq) is prepared in a mixture of acetonitrile and water.

-

Reagent Addition: Selectfluor® (2.0-3.0 eq) is added to the solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Radical fluorination methods have gained prominence for their ability to introduce fluorinated groups, particularly trifluoromethyl (CF₃) groups, onto the indole scaffold.[19]

Causality Behind Experimental Choices:

-

Radical Precursor: Reagents like the Togni reagent or sodium triflinate (CF₃SO₂Na) are commonly used as sources of the CF₃ radical.[19][20]

-

Oxidant: An oxidant, such as ceric ammonium nitrate or tert-butyl hydroperoxide, is often required to initiate the radical formation.[20][21]

Diagram of a Radical Trifluoromethylation Workflow:

Caption: General workflow for the radical trifluoromethylation of indoles.

The development of catalytic methods, including transition-metal catalysis and organocatalysis, has enabled more selective and efficient fluorinations.[22] Asymmetric synthesis of fluorinated indoles is a particularly active area of research, aiming to produce enantiomerically pure compounds for pharmaceutical applications.[23][24][25][26]

-

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are used for the introduction of fluorinated groups.[27]

-

Organocatalysis: Chiral organocatalysts, such as phosphoric acids, can be used to achieve enantioselective fluorination reactions.[23]

Emerging Frontiers and Future Perspectives

The field of fluorinated indole synthesis is continuously evolving, with several exciting areas of research poised to make a significant impact.

-

Late-Stage Fluorination: The ability to introduce fluorine into complex, drug-like molecules at a late stage of the synthesis is highly desirable. This allows for the rapid generation of fluorinated analogues for structure-activity relationship (SAR) studies.

-

Electrochemical Synthesis: Electrochemical methods offer a green and sustainable alternative to traditional chemical oxidants and reductants for generating fluorinating species.[28]

-

Enzymatic Fluorination: Biocatalysis, using enzymes such as fluorinases, presents an opportunity for highly selective and environmentally friendly fluorination reactions.[24]

Conclusion

The synthesis of novel fluorinated indoles is a vibrant and critically important area of research in drug discovery. A deep understanding of the underlying chemical principles and the rationale behind experimental choices is essential for success. This guide has provided a comprehensive overview of both established and emerging synthetic strategies, equipping researchers with the knowledge to navigate the challenges and capitalize on the opportunities in this exciting field. The continued development of innovative and efficient methods for accessing these valuable compounds will undoubtedly lead to the discovery of new and improved therapeutics.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. brynmawr.edu [brynmawr.edu]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Foreword: Bridging Molecular Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The intrinsic physicochemical properties of a compound are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built.[1][2][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a critical determinant of a program's success or failure. A molecule's solubility, lipophilicity, and ionization state, among other attributes, govern its absorption, distribution, metabolism, and excretion (ADME), directly influencing its efficacy and safety.[3][4][5]

This guide provides an in-depth technical overview of the essential physicochemical characterization of 6-fluoro-3-(piperidin-4-yl)-1H-indole , a heterocyclic compound of interest in medicinal chemistry. Rather than presenting a static data sheet, this document serves as a practical framework for the experimental determination and interpretation of its core properties. We will delve into the causality behind experimental choices, grounding our protocols in established, self-validating systems to ensure scientific integrity and reproducibility.

Molecular Identity and Structural Attributes

A foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

Table 1: Core Molecular Identifiers for this compound

| Property | Value/Description | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₃H₁₅FN₂ | Derived |

| Molecular Weight | 218.27 g/mol | Derived |

| Canonical SMILES | C1CN(CCC1)C2=CNC3=C2C=C(C=C3)F | N/A |

| CAS Number | 180161-14-2 (related tetrahydropyridinyl analog) | [6] |

Note: While a specific CAS number for the fully saturated piperidinyl compound is not widely public, a closely related tetrahydropyridinyl analog is cited for structural context.

The structure, featuring a fluorinated indole core linked to a basic piperidine ring, suggests a molecule with moderate lipophilicity and the potential for ionization at physiological pH. The fluorine atom at the 6-position is a strategic substitution often employed to enhance metabolic stability or modulate receptor binding affinity.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount property influencing membrane permeability, protein binding, and solubility.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH. For an ionizable compound like this compound, LogD is the more physiologically relevant parameter.[7][8]

Causality of Experimental Choice: The Shake-Flask Method

The "gold standard" for determining LogD is the shake-flask method.[7] Its enduring prevalence stems from its direct, equilibrium-based measurement, which provides a thermodynamically accurate value. This method is chosen for its robustness and the clarity of its underlying principle: the partitioning of a solute between two immiscible phases.

Experimental Protocol: Shake-Flask LogD Determination at pH 7.4

This protocol outlines the determination of the LogD value in an n-octanol/phosphate-buffered saline (PBS) system, mimicking the body's lipid and aqueous environments.

Step-by-Step Methodology:

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely overnight.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[8]

-

Partitioning: In a clean vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol.[8] Add a small aliquot (e.g., 10 µL) of the compound's stock solution.

-

Equilibration: Seal the vial and mix on a rotator at a controlled speed (e.g., 30 rpm) for a sufficient period (e.g., 1-2 hours) to reach equilibrium.[8] Centrifuge the vial to ensure complete phase separation.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer.

-

Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Visualization of the LogD Determination Workflow

Caption: Workflow for Shake-Flask LogD Determination.

Ionization Constant (pKa): The Driver of Solubility and Receptor Interaction

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the basic nitrogen on the piperidine ring is the primary site of protonation. Knowing the pKa is crucial as it dictates the compound's charge state in different biological compartments, which in turn affects its solubility, permeability, and ability to interact with its target receptor.[9]

Causality of Experimental Choice: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination due to its simplicity and the directness of the measurement.[9] It involves monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where pH equals pKa.

Experimental Protocol: Potentiometric pKa Determination

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, often a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure initial solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated combined pH electrode and a precision automated burette.

-

Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). The automated system adds the titrant in small, precise increments and records the corresponding pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve.[9] Specialized software can be used to calculate the pKa from the first or second derivative of the curve for higher accuracy.

Visualization of the pKa Determination Workflow

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4][10] Poor solubility is a leading cause of failure in drug development.

Causality of Experimental Choice: Equilibrium Shake-Flask Method

To determine the thermodynamic solubility, the equilibrium shake-flask method is the most reliable approach.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a true measure of the molecule's intrinsic dissolving capacity.

Experimental Protocol: Thermodynamic Solubility Determination

Step-by-Step Methodology:

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 PBS).

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a fine-pore filter (e.g., 0.45 µm) to remove all undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility at that specific pH and temperature.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point (mp) is the temperature at which a solid transitions to a liquid. It is a fundamental physical property used to characterize a compound and is a sensitive indicator of purity.[12] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.[12]

Causality of Experimental Choice: Capillary Method

The capillary method is the standard pharmacopeial technique for melting point determination.[13] It is favored for its accuracy, small sample requirement, and the ability to visually observe the melting process.

Experimental Protocol: Capillary Melting Point Determination

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.[13]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to introduce a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom, aiming for a column height of about 3 mm.[14]

-

Measurement: Place the loaded capillary into a calibrated melting point apparatus.

-

Preliminary Scan: Conduct a rapid heating run (e.g., 10-20°C/min) to determine an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 5°C below the approximate melting point. Then, reduce the heating rate to a slow, controlled ramp (e.g., 1-2°C/min).[14]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the compound's melting point.

Table 2: Known Melting Point Data for a Related Salt

| Compound | Melting Point (°C) | Source |

| This compound hydrochloride | 293-295 | [15] |

Note: The high melting point of the hydrochloride salt is typical for salts of small organic molecules and reflects strong ionic interactions in the crystal lattice.

Summary of Physicochemical Profile

The following table summarizes the key physicochemical parameters for this compound and the standard methodologies for their determination. This serves as a template for researchers to populate as they generate experimental data.

Table 3: Summary of Physicochemical Characterization

| Parameter | Significance in Drug Development | Standard Experimental Method | Expected/Known Value |

| LogD (pH 7.4) | Membrane permeability, protein binding, solubility | Shake-Flask (n-octanol/PBS) | To be determined |

| pKa | Solubility, absorption, receptor binding | Potentiometric Titration | To be determined (basic) |

| Aqueous Solubility | Bioavailability, formulation development | Equilibrium Shake-Flask | To be determined |

| Melting Point | Purity, lattice energy, stability | Capillary Method | To be determined (Free Base) |

| Spectral Data | Structure confirmation, identity | NMR, IR, Mass Spectrometry | To be determined |

Conclusion: A Roadmap for Characterization

This technical guide has outlined a comprehensive and methodologically sound approach to elucidating the core physicochemical characteristics of this compound. By grounding experimental protocols in established, validated techniques and explaining the scientific rationale behind them, we provide a robust framework for any research team tasked with characterizing this or similar novel chemical entities. The systematic determination of lipophilicity, ionization, solubility, and other physical properties is an indispensable phase of drug discovery that informs lead optimization, formulation design, and ultimately, the translation of a promising molecule into a safe and effective therapeutic.

References

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. enamine.net [enamine.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

spectroscopic data of 6-fluoro-3-(piperidin-4-yl)-1H-indole

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Foreword

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following discourse is structured to not only present the expected analytical data but also to elucidate the underlying scientific principles and experimental considerations essential for its robust characterization. The structural complexity and pharmacological relevance of fluorinated indole derivatives necessitate a multi-faceted analytical approach.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive data summary and practical, field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Significance

This compound belongs to a class of compounds that are widely explored as scaffolds for various therapeutic agents.[2] The indole core is a privileged structure in numerous biologically active molecules, while the piperidine moiety can influence solubility, basicity, and receptor binding. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this molecule is expected to be complex due to the presence of both aromatic and aliphatic protons, as well as spin-spin coupling between them. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar structures, but deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred to better resolve the N-H protons.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | Indole N-H |

| ~7.6 | dd | 1H | H-4 |

| ~7.3 | dd | 1H | H-7 |

| ~7.2 | s | 1H | H-2 |

| ~6.9 | td | 1H | H-5 |

| ~3.1 | m | 2H | Piperidine H-2ax, H-6ax |

| ~2.9 | m | 1H | Piperidine H-4 |

| ~2.7 | t | 2H | Piperidine H-2eq, H-6eq |

| ~1.8 | m | 2H | Piperidine H-3ax, H-5ax |

| ~1.6 | m | 2H | Piperidine H-3eq, H-5eq |

| ~1.5 | br s | 1H | Piperidine N-H |

Trustworthiness: The predicted chemical shifts are based on the analysis of structurally related compounds.[4][5] The indole N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange. The aromatic protons will exhibit characteristic coupling patterns influenced by the fluorine substituent. The piperidine protons will show complex multiplets due to chair conformation and axial/equatorial environments.[6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-